molecular formula C7H4BrFO B120044 4-Fluorobenzoyl bromide CAS No. 151093-41-3

4-Fluorobenzoyl bromide

Cat. No. B120044
M. Wt: 203.01 g/mol
InChI Key: DJROSHQOKQBWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzoyl bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is used in various fields, including organic chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

4-Fluorobenzoyl bromide has been used in various scientific research applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, this compound is used as a reagent for the preparation of various organic compounds, such as esters, amides, and ketones. In pharmaceuticals, 4-Fluorobenzoyl bromide is used as an intermediate for the synthesis of various drugs, including anti-inflammatory, analgesic, and antipyretic agents. In materials science, this compound is used as a building block for the preparation of various polymers and materials, such as liquid crystals and organic semiconductors.

Mechanism Of Action

The mechanism of action of 4-Fluorobenzoyl bromide involves the reaction of the compound with various nucleophiles, such as amines, alcohols, and thiols. The resulting product is a substituted compound that has unique properties and potential applications. The reaction is typically carried out under controlled conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Fluorobenzoyl bromide have not been extensively studied. However, it is known that the compound can cause irritation to the skin, eyes, and respiratory tract. Therefore, proper safety precautions should be taken when handling this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluorobenzoyl bromide in lab experiments include its high purity, stability, and reactivity. The compound is readily available and can be easily synthesized using standard laboratory techniques. However, the limitations of using this compound include its potential toxicity, which requires proper safety precautions, and the limited information available on its biochemical and physiological effects.

Future Directions

There are several future directions for research on 4-Fluorobenzoyl bromide. One direction is to investigate the compound's potential applications in drug discovery and development. Another direction is to study the compound's biochemical and physiological effects to better understand its toxicity and potential health risks. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of the compound. Overall, 4-Fluorobenzoyl bromide has the potential to be a valuable tool for scientific research in various fields, and further investigation is warranted.

Synthesis Methods

The synthesis of 4-Fluorobenzoyl bromide involves the reaction of 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide. The reaction takes place in the presence of a catalyst, such as dimethylformamide or acetonitrile, and under controlled temperature and pressure conditions. The resulting product is a white crystalline solid that is soluble in organic solvents, such as chloroform, benzene, and ether.

properties

CAS RN

151093-41-3

Product Name

4-Fluorobenzoyl bromide

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

IUPAC Name

4-fluorobenzoyl bromide

InChI

InChI=1S/C7H4BrFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H

InChI Key

DJROSHQOKQBWKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Br)F

Canonical SMILES

C1=CC(=CC=C1C(=O)Br)F

synonyms

Benzoyl bromide, 4-fluoro- (9CI)

Origin of Product

United States

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